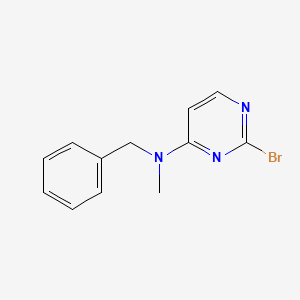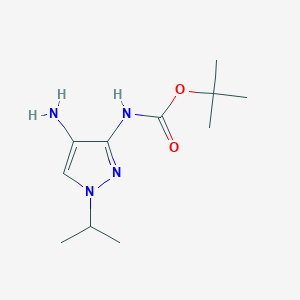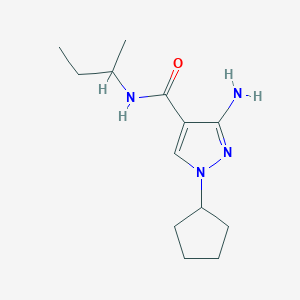![molecular formula C14H17F2N3 B11737021 1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)
1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C12H17F2N. This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and a difluorophenylmethyl group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(Butan-2-yl)-N-[(2,5-Difluorphenyl)methyl]-1H-pyrazol-3-amin beinhaltet typischerweise die Reaktion eines Pyrazolderivats mit einem Butan-2-yl-Halogenid und einem Difluorphenylmethylamin. Die Reaktionsbedingungen beinhalten häufig die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat, um die nucleophile Substitutionsreaktion zu erleichtern. Die Reaktion wird üblicherweise in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren umfassen, um eine effiziente Mischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Industrielle Verfahren konzentrieren sich auch auf die Minimierung von Abfall und die Sicherstellung der Skalierbarkeit des Syntheseprozesses.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(Butan-2-yl)-N-[(2,5-Difluorphenyl)methyl]-1H-pyrazol-3-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Butan-2-yl- oder Difluorphenylmethyl-Gruppen durch andere Substituenten ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in DMF oder DMSO.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
1-(Butan-2-yl)-N-[(2,5-Difluorphenyl)methyl]-1H-pyrazol-3-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf seine möglichen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(Butan-2-yl)-N-[(2,5-Difluorphenyl)methyl]-1H-pyrazol-3-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Die Difluorphenyl-Gruppe ist dafür bekannt, die Bindungsaffinität und Selektivität der Verbindung gegenüber ihren Zielstrukturen zu verbessern, während der Pyrazolring zu ihrer Gesamtstabilität und Reaktivität beitragen kann.
Wirkmechanismus
The mechanism of action of 1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The difluorophenyl group is known to enhance the compound’s binding affinity and selectivity towards its targets, while the pyrazole ring may contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-(Butan-2-yl)-N-[(2,4-Difluorphenyl)methyl]-1H-pyrazol-3-amin
- 1-(Butan-2-yl)-N-[(3,5-Difluorphenyl)methyl]-1H-pyrazol-3-amin
- 1-(Butan-2-yl)-N-[(2,5-Dichlorphenyl)methyl]-1H-pyrazol-3-amin
Einzigartigkeit
1-(Butan-2-yl)-N-[(2,5-Difluorphenyl)methyl]-1H-pyrazol-3-amin ist aufgrund des Vorhandenseins der Difluorphenyl-Gruppe einzigartig, die ihr besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann die Reaktivität, Bindungsaffinität und die allgemeine biologische Aktivität der Verbindung beeinflussen, wodurch sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen wird.
Eigenschaften
Molekularformel |
C14H17F2N3 |
|---|---|
Molekulargewicht |
265.30 g/mol |
IUPAC-Name |
1-butan-2-yl-N-[(2,5-difluorophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C14H17F2N3/c1-3-10(2)19-7-6-14(18-19)17-9-11-8-12(15)4-5-13(11)16/h4-8,10H,3,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
NALCYBQWFRBSSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N1C=CC(=N1)NCC2=C(C=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[3-(morpholin-4-yl)propyl]amine](/img/structure/B11736961.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11736984.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine](/img/structure/B11736996.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737000.png)

![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)


![1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
